

understanding the components of T-Boc-N-amido-peg4-val-cit linker

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Compound of Interest

Compound Name: *T-Boc-N-amido-peg4-val-cit*

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An In-Depth Technical Guide to the **T-Boc-N-amido-PEG4-Val-Cit** Linker

Introduction

The **T-Boc-N-amido-PEG4-Val-Cit** linker is a sophisticated, multi-component system designed for the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its architecture provides a strategic balance of stability, solubility, and controlled, targeted release of therapeutic payloads. This linker incorporates a protease-cleavable dipeptide sequence, a hydrophilic spacer, and a terminal protecting group, making it a versatile tool in drug development. This guide offers a detailed examination of each component, the overall mechanism of action, relevant quantitative data, and key experimental protocols for researchers, scientists, and drug development professionals.

Deconstruction of Core Components

The linker's functionality arises from the synergistic action of its distinct chemical moieties. Each component serves a specific and critical purpose in the overall performance of the conjugate.

T-Boc (tert-Butyloxycarbonyl) Group

The T-Boc group is one of the most common acid-labile protecting groups used in organic synthesis to temporarily mask a primary or secondary amine.^{[1][2][3]}

- **Function:** In the context of this linker, the T-Boc group protects a terminal primary amine.[4] This protection prevents unwanted side reactions during the synthesis and conjugation process. The T-Boc group is stable under most basic conditions and to nucleophilic reagents but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][5][6] This allows for selective deprotection to reveal the amine, which can then be used for subsequent conjugation reactions.[4]
- **Deprotection:** The removal of the T-Boc group is typically a fast and high-yielding carbamate hydrolysis reaction performed in acidic conditions at room temperature.[3] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[5][7]

N-amido Linkage

The "N-amido" designation refers to the stable amide bonds that connect the components of the linker. Amide bonds are characterized by their exceptional stability, with a half-life of approximately 600 years in neutral aqueous solution at room temperature.[8]

- **Function:** This inherent stability is crucial for ADCs, ensuring the integrity of the linker and preventing premature drug release while the conjugate circulates in the bloodstream.[8][9] Amide bonds are typically formed by reacting a carboxylic acid with an amine, often using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.[10][11]

PEG4 (Polyethylene Glycol) Spacer

The PEG4 component is a monodisperse polyethylene glycol chain consisting of four repeating ethylene oxide units.[12][13] PEG moieties are widely incorporated into ADC linkers to enhance their physicochemical and pharmacokinetic properties.[14][15]

- **Function:**
 - **Enhanced Solubility:** Many potent cytotoxic payloads are highly hydrophobic. The hydrophilic PEG spacer significantly improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation which can lead to rapid clearance and loss of efficacy. [12][15][16]

- Improved Pharmacokinetics: The PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic volume.[12][16] This "shielding" effect can reduce non-specific clearance by the reticuloendothelial system and prolong the ADC's circulation half-life.[12][14]
- Reduced Immunogenicity: By masking the payload and preventing aggregation, PEG linkers can lower the risk of the ADC being recognized by the immune system.[12][14]

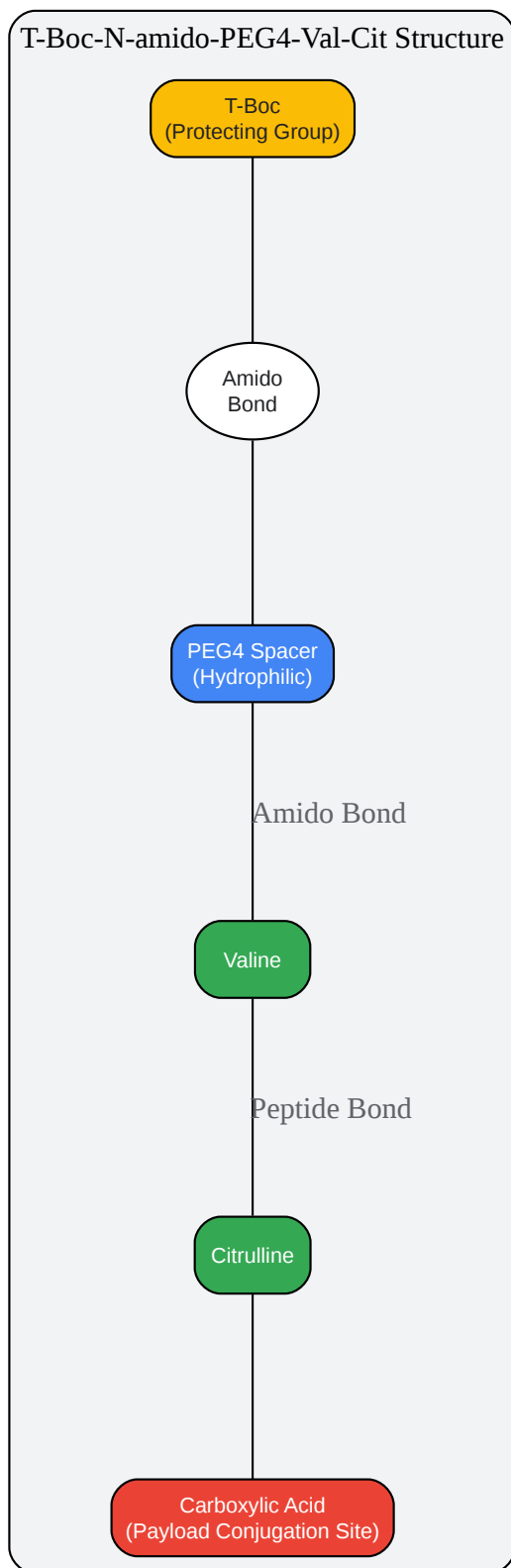
Val-Cit (Valine-Citrulline) Dipeptide

The valine-citrulline dipeptide is the cornerstone of the linker's targeted release mechanism. It is designed to be a specific substrate for lysosomal proteases, particularly Cathepsin B.[17][18]

- Function: The Val-Cit sequence is highly stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of target cancer cells.[17][19] Cathepsin B, a cysteine protease often upregulated in tumor cells, recognizes the dipeptide and hydrolyzes the amide bond between citrulline and the adjacent part of the linker (typically a self-immolative spacer like PABC).[20][21][22] This enzymatic cleavage initiates the release of the cytotoxic payload precisely at the site of action, minimizing off-target toxicity.[18] While Cathepsin B is the primary enzyme, other cathepsins (L, S, K) and proteases like neutrophil elastase have also been shown to cleave the Val-Cit linker.[23][24]

Structure and Mechanism of Action

The **T-Boc-N-amido-PEG4-Val-Cit** linker provides a reactive carboxyl group on the citrulline residue for conjugation to a payload, often via a self-immolative spacer, while the deprotected amine on the other end can be used to attach to the antibody.

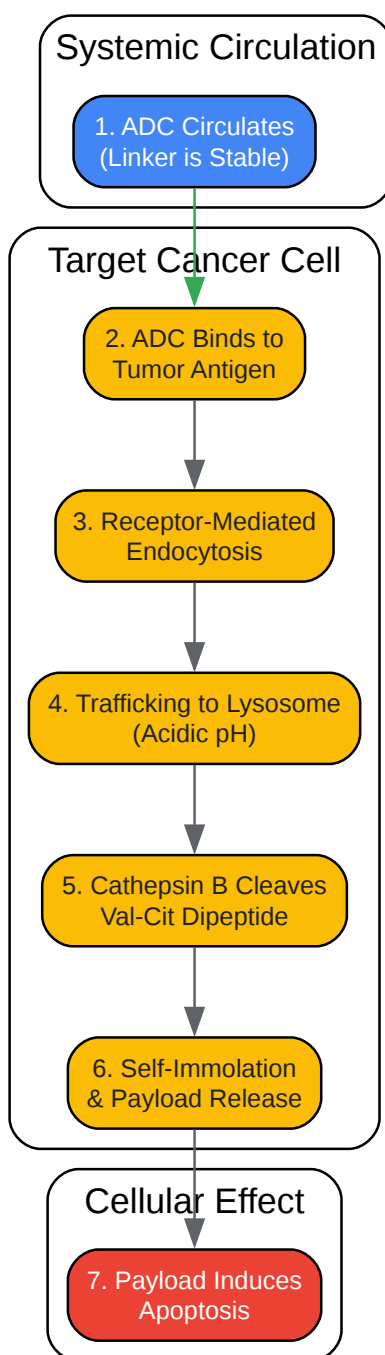


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Caption: Chemical components of the **T-Boc-N-amido-PEG4-Val-Cit** linker.

The primary application of this linker is in ADCs, where it facilitates tumor-specific drug delivery through a multi-step process.

ADC Mechanism of Action: From Circulation to Apoptosis



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Caption: Signaling pathway for ADC internalization and payload release.

Quantitative Data

The performance of ADCs is critically dependent on quantifiable parameters such as linker stability and cleavage efficiency. Below is a summary of representative data for linkers containing Val-Cit and PEG components.

Parameter	Component	Typical Value	Significance	Reference
Plasma Stability	Val-Cit	High (Stable in human plasma)	Ensures payload remains attached in circulation, minimizing systemic toxicity. Note: Instability has been observed in mouse plasma due to carboxylesterase activity.	[19]
Enzymatic Cleavage	Val-Cit	Efficient cleavage by Cathepsin B	Facilitates rapid payload release inside the target cell's lysosome.	[20][22]
Solubility	PEG Spacer	Significantly increased	Overcomes hydrophobicity of many payloads, preventing aggregation and improving pharmacokinetics.	[12][15]
Drug-to-Antibody Ratio (DAR)	PEG Spacer	Enables higher DAR (e.g., up to 8)	Allows for greater drug delivery per antibody without compromising stability.	[15][25]
Synthesis Yield	Val-Cit	>50% (Optimized solid-phase)	Demonstrates feasibility of scalable and efficient	[26][27]

manufacturing of
the linker.

Experimental Protocols

Solid-Phase Synthesis of Val-Cit Dipeptide

Solid-phase peptide synthesis (SPPS) is a standard method for producing the Val-Cit portion of the linker.[\[26\]](#)[\[28\]](#)

Objective: To synthesize the Fmoc-Val-Cit dipeptide on a solid support resin.

Materials:

- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-L-Citrulline (Fmoc-Cit-OH)
- Fmoc-L-Valine (Fmoc-Val-OH)
- DIPEA (N,N-Diisopropylethylamine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Piperidine solution (20% in DMF)
- DCM (Dichloromethane), DMF (Dimethylformamide)
- Washing solvents (Methanol, Isopropanol)

Methodology:

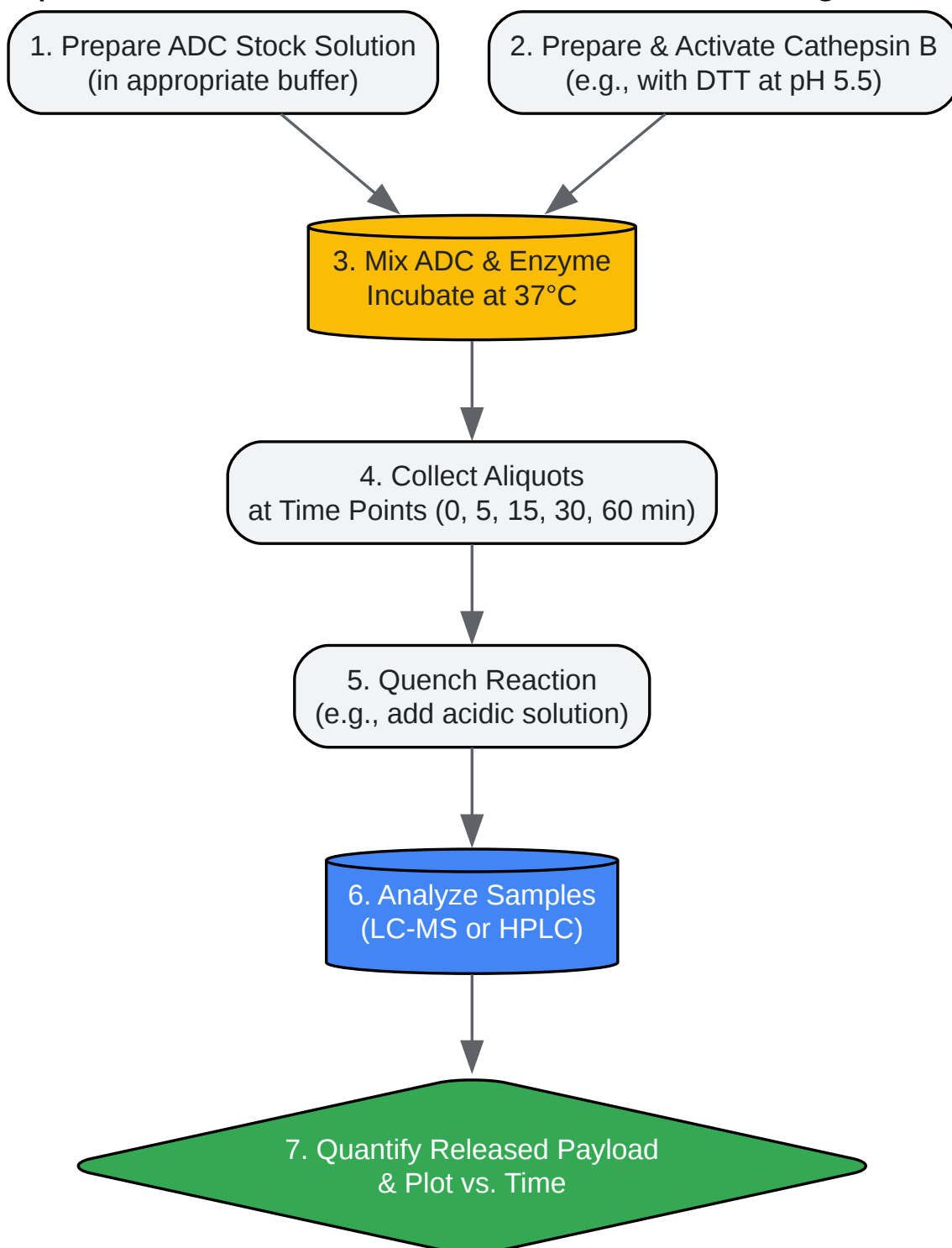
- Resin Loading: Swell the 2-CTC resin in DCM. Add Fmoc-Cit-OH and DIPEA and agitate for 2-4 hours. Quench any remaining active sites on the resin with methanol. Wash the resin sequentially with DCM, DMF, and isopropanol, then dry under vacuum.

- **Fmoc Deprotection:** Swell the Fmoc-Cit-resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat for an additional 15 minutes to remove the Fmoc protecting group from citrulline. Wash the resin thoroughly with DMF.
- **Peptide Coupling:** In a separate vessel, pre-activate Fmoc-Val-OH with HATU and DIPEA in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected Cit-resin. Agitate for 1-2 hours until the coupling reaction is complete (monitor with a Kaiser test).
- **Washing:** Wash the resulting Fmoc-Val-Cit-resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
- **Cleavage from Resin (if needed):** The dipeptide can be cleaved from the resin at this stage or remain attached for further modifications, depending on the overall synthetic strategy.

In Vitro Enzymatic Cleavage Assay

This protocol determines the rate and extent of linker cleavage by a specific protease.[\[22\]](#)

Experimental Workflow for In Vitro ADC Cleavage Assay



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Caption: Workflow for an in vitro ADC enzymatic cleavage assay.

Objective: To quantify the release of a payload from an ADC containing the Val-Cit linker upon incubation with Cathepsin B.

Materials:

- ADC construct with Val-Cit linker
- Recombinant human Cathepsin B
- Assay Buffer: 100 mM sodium acetate, 5 mM DTT, pH 5.5
- Quenching Solution: Acetonitrile with 1% TFA
- LC-MS or HPLC system for analysis

Methodology:

- Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS). Prepare a stock solution of Cathepsin B and activate it by pre-incubating in the assay buffer at 37°C for 15 minutes.
- Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the ADC solution, and the activated Cathepsin B solution to initiate the reaction. The final concentrations should be optimized for the specific ADC.
- Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.
- Analysis: Centrifuge the quenched samples to precipitate the protein (antibody). Analyze the supernatant using LC-MS or reverse-phase HPLC to separate and quantify the amount of released payload.
- Data Interpretation: Plot the concentration of the released payload against time. The initial slope of this curve can be used to determine the rate of enzymatic cleavage.

Conclusion

The **T-Boc-N-amido-PEG4-Val-Cit** linker is a highly engineered chemical entity that addresses several key challenges in targeted drug delivery. The T-Boc group offers synthetic flexibility, the N-amido bonds provide essential stability, the PEG4 spacer confers favorable pharmacokinetic properties, and the Val-Cit dipeptide ensures precise, enzyme-mediated payload release within target cells. A thorough understanding of each component and its function is paramount for the rational design and successful development of next-generation antibody-drug conjugates.

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